molecular formula C17H10ClN7 B2958154 7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 845806-92-0

7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2958154
CAS No.: 845806-92-0
M. Wt: 347.77
InChI Key: QCTLUQZCAQLGRP-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C17H10ClN7 and its molecular weight is 347.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds were synthesized, showcasing the chemical versatility and potential for creating diverse molecular structures. This synthesis process highlights the potential of 7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives in chemical research and drug development (El-Agrody et al., 2001).

Pharmacological Properties

  • The antimicrobial activity of some synthesized compounds related to this chemical structure was tested, indicating its potential use in developing new antimicrobial agents (El-Agrody et al., 2001).

Potential Antiviral Applications

  • Compounds synthesized from pyrazolo[4,3-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride, a related compound, were subjected to molecular docking to evaluate their antiviral potency against SARS-CoV-2. This suggests a potential application in antiviral drug discovery, particularly in the context of emerging infectious diseases (Alamshany et al., 2023).

Antimicrobial Agent Synthesis

  • New derivatives incorporating thiophene moiety were synthesized, indicating the potential of this chemical structure in creating compounds with potent antimicrobial properties (Mabkhot et al., 2016).

Water-Soluble Derivatives for Biological Applications

  • Research on water-soluble derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines suggests their potential application in biological contexts, such as adenosine receptor antagonists, highlighting the importance of solubility for intravenous infusion and other medical applications (Baraldi et al., 2012).

Green Synthesis Approaches

  • The green, one-pot, solvent-free synthesis of derivatives indicates an environmentally friendly approach to synthesizing these compounds, which is crucial for sustainable pharmaceutical manufacturing (Abdelhamid et al., 2016).

Insecticidal Applications

  • Certain synthesized compounds with related structures were evaluated as potential insecticidal agents, expanding the scope of application to agricultural and pest control sectors (Soliman et al., 2020).

Properties

IUPAC Name

10-(3-chlorophenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN7/c18-12-2-1-3-13(8-12)25-16-14(9-21-25)17-22-15(23-24(17)10-20-16)11-4-6-19-7-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTLUQZCAQLGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.